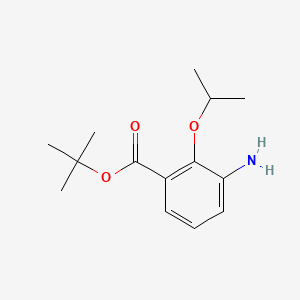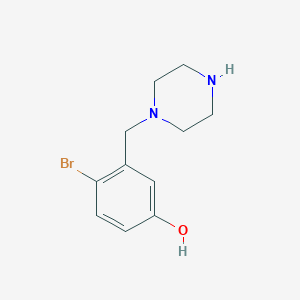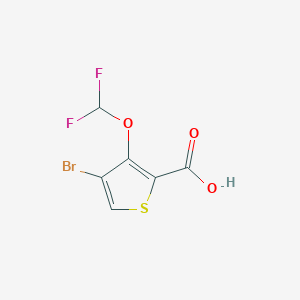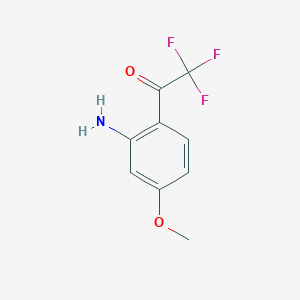
1-(Cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydro-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ciclopropilmetil)-5-(tetrametil-1,3,2-dioxaborolan-2-il)-1,2-dihidro-piridin-2-ona es un compuesto orgánico sintético con posibles aplicaciones en diversos campos, incluyendo la química medicinal y la ciencia de materiales. Este compuesto presenta una estructura única que combina un grupo ciclopropilmetil, una porción dioxaborolano y un núcleo dihidropiridinona, lo que lo convierte en un tema interesante para la investigación y el desarrollo químico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(Ciclopropilmetil)-5-(tetrametil-1,3,2-dioxaborolan-2-il)-1,2-dihidro-piridin-2-ona generalmente implica múltiples pasos:
Formación del núcleo dihidropiridinona: Este paso a menudo comienza con la ciclización de precursores apropiados en condiciones ácidas o básicas para formar el anillo dihidropiridinona.
Introducción del grupo ciclopropilmetil: Esto se puede lograr mediante reacciones de alquilación, donde un haluro de ciclopropilmetil reacciona con el intermedio dihidropiridinona en presencia de una base.
Unión de la porción dioxaborolano: Este paso generalmente involucra una reacción de boroilación, donde se utiliza un reactivo de boro adecuado, como el bis(pinacolato)diboro, para introducir el grupo dioxaborolano en condiciones catalizadas por paladio.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y reciclaje de reactivos.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(Ciclopropilmetil)-5-(tetrametil-1,3,2-dioxaborolan-2-il)-1,2-dihidro-piridin-2-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que podría conducir a diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y óxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Las condiciones para las reacciones de sustitución pueden variar mucho, pero los reactivos comunes incluyen haluros, ácidos y bases.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la reducción podría producir compuestos completamente saturados.
Aplicaciones Científicas De Investigación
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos materiales o catalizadores.
Biología: El compuesto puede servir como una sonda o un ligando en estudios bioquímicos, lo que ayuda a dilucidar la función de las macromoléculas biológicas.
Medicina: Su estructura única podría convertirlo en un candidato para el desarrollo de fármacos, particularmente en el tratamiento de enzimas o receptores específicos.
Industria: El compuesto podría encontrar uso en la producción de productos químicos especiales o como un intermedio en la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo por el cual 1-(Ciclopropilmetil)-5-(tetrametil-1,3,2-dioxaborolan-2-il)-1,2-dihidro-piridin-2-ona ejerce sus efectos depende de su aplicación específica. En química medicinal, por ejemplo, podría interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad a través de interacciones de unión. La porción dioxaborolano podría desempeñar un papel en la facilitación de estas interacciones formando enlaces covalentes reversibles con las moléculas objetivo.
Comparación Con Compuestos Similares
Compuestos similares
1-(Ciclopropilmetil)-4-(tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol: Este compuesto comparte los grupos ciclopropilmetil y dioxaborolano pero tiene un núcleo de pirazol en lugar de una dihidropiridinona.
1-(Ciclopropilmetil)-3-(tetrametil-1,3,2-dioxaborolan-2-il)-1H-indol: Similar en estructura pero con un núcleo de indol.
Unicidad
1-(Ciclopropilmetil)-5-(tetrametil-1,3,2-dioxaborolan-2-il)-1,2-dihidro-piridin-2-ona es único debido a su combinación de un núcleo dihidropiridinona con una porción dioxaborolano. Esta disposición estructural puede conferir propiedades químicas y reactividad distintas, lo que lo hace valioso para aplicaciones específicas para las que otros compuestos similares podrían no ser adecuados.
Propiedades
Fórmula molecular |
C15H22BNO3 |
|---|---|
Peso molecular |
275.15 g/mol |
Nombre IUPAC |
1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(18)17(10-12)9-11-5-6-11/h7-8,10-11H,5-6,9H2,1-4H3 |
Clave InChI |
AJKDYKYOSWINLQ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)











![Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-](/img/structure/B12074487.png)
![N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt](/img/structure/B12074493.png)
